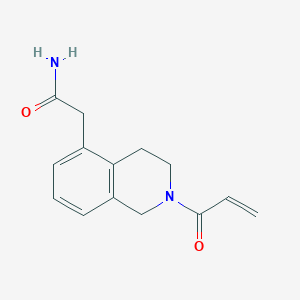

![molecular formula C5H7NO B2366142 (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one CAS No. 2377005-02-0](/img/structure/B2366142.png)

(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

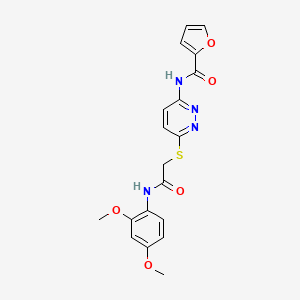

The structure of “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one” can be inferred from its name. It likely contains a six-membered ring and a three-membered ring, with one of the ring junctions containing a nitrogen atom. The “1R,4S” designation refers to the stereochemistry of the molecule at the 1 and 4 positions .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, azabicyclic compounds in general can undergo a variety of reactions, depending on the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “this compound”, these properties could include things like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

A wide variety of 3-azabicyclo[3.1.0]hexane derivatives have been synthesized, showcasing the chemical versatility and potential application of (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one in various fields. For instance, a series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes have been identified as potent and selective dopamine D3 receptor antagonists, signifying their potential in therapeutic applications (Massari et al., 2010). Furthermore, the synthesis of these derivatives often involves innovative methodologies like intramolecular reductive cyclopropanation, highlighting the structural and synthetic complexity of these molecules (Gensini et al., 2002).

Conformational Studies and Dynamics

Detailed conformational studies of nitrogen-fused azabicycles, including 1-azabicyclo[2.2.0]hexane and its derivatives, have been conducted. These studies provide valuable insights into the flexibility and conformational dynamics of these molecules, which are crucial for understanding their biological interactions and potential applications. The use of molecular mechanics and quantum mechanics calculations in these studies demonstrates the complexity and precision required in the analysis of such compounds (Belostotskii & Markevich, 2003).

Biological Activity and Drug Discovery

Compounds with the 1-azabicyclo[3.1.0]hexane ring have been identified as key moieties in natural products with biological activities against various diseases. For instance, ficellomycin, a dipeptide consisting of l-valine and a non-proteinogenic amino acid with the 1-azabicyclo[3.1.0]hexane ring structure, has shown significant biological activity. Studies on the biosynthetic pathway and ring modifications of ficellomycin contribute to the understanding of its biological function and potential therapeutic applications (Kurosawa et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,4S)-2-azabicyclo[2.2.0]hexan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-5-3-1-2-4(3)6-5/h3-4H,1-2H2,(H,6,7)/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADVZKCQKLBCHG-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)

![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)

![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)

![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)